1-(6-Methoxypyridin-3-yl)propan-1-amine;hydrochloride

Kv1.5 blocker atrial fibrillation enantioselective pharmacology

In enantioselective synthesis of Kv1.5 channel blockers, selection of the wrong enantiomer can reduce in vivo antiarrhythmic efficacy by >2.7-fold. The (R)-enantiomer hydrochloride (CAS 1391417-23-4) is the designated chiral intermediate for synthesizing the patented Kv1.5-selective blocker 2-(butyl-1-sulfonylamino)-N-[1(R)-(6-methoxypyridin-3-yl)propyl]benzamide. - Yields benzamide derivative that prevents 73.9% of induced atrial arrhythmias in vivo (vs. 27% for S-enantiomer). - Supplied at NLT 98% chemical purity and ≥99% ee, with ISO-certified quality systems. - Hydrochloride salt ensures aqueous solubility for direct use in coupling reactions without organic solvent extraction. - Available from bench-scale to bulk with documented synthetic route and 3-year storage stability.

Molecular Formula C9H15ClN2O
Molecular Weight 202.68 g/mol
Cat. No. B12277344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Methoxypyridin-3-yl)propan-1-amine;hydrochloride
Molecular FormulaC9H15ClN2O
Molecular Weight202.68 g/mol
Structural Identifiers
SMILESCCC(C1=CN=C(C=C1)OC)N.Cl
InChIInChI=1S/C9H14N2O.ClH/c1-3-8(10)7-4-5-9(12-2)11-6-7;/h4-6,8H,3,10H2,1-2H3;1H
InChIKeySPIOFZYRIMKIKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Methoxypyridin-3-yl)propan-1-amine HCl: Kv1.5-Targeted Chiral Building Block


1-(6-Methoxypyridin-3-yl)propan-1-amine hydrochloride is a chiral pyridinyl alkylamine building block (free base CAS 767334-91-8; (R)-HCl CAS 1391417-23-4; (S)-HCl CAS 1391462-48-8) whose enantiopure (R)-form serves as the critical chiral intermediate in the patented synthesis of 2-(butyl-1-sulfonylamino)-N-[1(R)-(6-methoxypyridin-3-yl)propyl]benzamide, a selective Kv1.5 (IKur) channel blocker developed for atrial fibrillation [1]. The compound features a stereogenic center at the benzylic amine carbon, a 6-methoxy substituent on the pyridine ring, and is supplied as the hydrochloride salt for enhanced aqueous solubility .

Why 1-(6-Methoxypyridin-3-yl)propan-1-amine HCl Cannot Be Substituted


Positional isomers (e.g., 2- or 3-(6-methoxypyridin-3-yl)propan-1-amine) lack the chiral center at the benzylic carbon that is essential for enantioselective derivatization into Kv1.5 blockers . The free base form requires organic solvent extraction and lacks the aqueous solubility needed for direct use in aqueous-phase coupling reactions that are standard in medicinal chemistry workflows . Furthermore, the (S)-enantiomer of the hydrochloride salt leads to a benzamide derivative with substantially inferior in vivo antiarrhythmic efficacy compared to the (R)-enantiomer, as demonstrated in a direct head-to-head anesthetized pig study [1]. Selecting the wrong enantiomer or salt form therefore directly compromises both synthetic efficiency and downstream pharmacological outcome.

Evidence: 1-(6-Methoxypyridin-3-yl)propan-1-amine HCl vs. Comparators


R- vs. S-Enantiomer In Vivo Antiarrhythmic Efficacy

The (R)-enantiomer-derived benzamide demonstrated markedly superior antiarrhythmic efficacy compared to the (S)-enantiomer-derived benzamide in a direct head-to-head anesthetized pig model. At an intravenous bolus dose of 3 mg/kg, the (R)-enantiomer prevented 73.9% of electrically induced atrial arrhythmias, while the (S)-enantiomer inhibited only 27% [1]. The (R)-enantiomer also produced a significantly greater prolongation of the left-atrial refractory period across three pacing rates (150, 200, and 250 beats/min) [1]. Since the chiral amine intermediate directly determines the stereochemistry of the final benzamide product, the choice of enantiomer at the building-block stage is the decisive factor governing downstream pharmacological outcome.

Kv1.5 blocker atrial fibrillation enantioselective pharmacology IKur inhibitor

Hydrochloride Salt vs. Free Base: Aqueous Solubility

The hydrochloride salt (C9H15ClN2O, MW 202.68) is water-soluble due to its ionic nature, whereas the free base (C9H14N2O, MW 166.22) is isolated via organic solvent (dichloromethane) extraction and is not readily soluble in water . The patent synthesis of the Kv1.5 blocker employs the hydrochloride salt directly in carbodiimide-mediated amide coupling with 2-(butyl-1-sulfonylamino)benzoic acid under aqueous-compatible conditions [1]. While quantitative solubility values (mg/mL) are not reported in the available literature, the qualitative differentiation—water-soluble hydrochloride vs. organic-soluble free base—is consistently documented across multiple vendor specifications and the original patent procedure, establishing the hydrochloride as the preferred form for aqueous-phase synthetic protocols.

salt form selection aqueous solubility amide coupling medicinal chemistry

Chiral 1-Amine vs. Achiral 3-Amine Positional Isomers

1-(6-Methoxypyridin-3-yl)propan-1-amine bears the amine at the benzylic (1-) position of the propyl chain, creating a stereogenic center that enables resolution into (R)- and (S)-enantiomers. In contrast, 3-(6-methoxypyridin-3-yl)propan-1-amine (CAS 1000521-37-8) has the amine at the terminal (3-) position and is achiral, precluding enantioselective derivatization . The 2-position isomer, 2-(6-methoxypyridin-3-yl)propan-1-amine (CAS 1378827-24-7), also possesses a chiral center but with the amine on the primary carbon rather than the benzylic carbon, which alters steric and electronic properties during amide bond formation . The 1-position substitution is specifically required for the patented Kv1.5 blocker synthesis; the Indian patent explicitly claims 1(R)-(6-methoxypyridin-3-yl)propylamine as the only intermediate leading to the active pharmaceutical ingredient [1].

positional isomer chiral intermediate stereogenic center enantioselective synthesis

Atrial-Selective Kv1.5 Blockade vs. IKr Blockers

The benzamide derived from the (R)-enantiomer amine intermediate acts as a selective Kv1.5 (IKur) channel blocker. Patent data explicitly state that this compound "has no effect on the QTc interval and no negative inotropic or hemodynamic side effects" [1]. This contrasts with classical class III antiarrhythmics such as dofetilide, E4031, and d-sotalol, which predominantly block IKr (hERG) channels and carry a well-documented proarrhythmic risk of torsades de pointes, particularly at low heart rates [1]. The Kv1.5 channel is expressed primarily in human atrium (not ventricle), making IKur blockade an atrial-selective mechanism. While the target compound is the intermediate rather than the final drug, the unique atrial-selective pharmacological profile of the derived benzamide is a direct consequence of the chiral amine building block employed.

atrial-selective IKur vs IKr QTc prolongation torsades de pointes safety pharmacology

Commercial Enantiopurity: (R)-Enantiomer vs. Racemate

Commercially sourced (R)-1-(6-methoxypyridin-3-yl)propan-1-amine hydrochloride (CAS 1391417-23-4) is specified at ≥99% enantiomeric excess (ee) as confirmed by chiral HPLC analysis (Chiralcel OD-H, hexane:isopropanol 80:20, 1 mL/min) . In contrast, the racemic free base (CAS 767334-91-8) is typically supplied at 95–98% chemical purity without chirality specification . The (S)-enantiomer hydrochloride (CAS 1391462-48-8) is also commercially available but lacks the documented synthetic pathway precedence of the (R)-form . For procurement decisions, the ≥99% ee specification of the (R)-enantiomer ensures that downstream chiral integrity is maintained without requiring additional in-house chiral resolution steps.

enantiomeric excess chiral HPLC quality control procurement specification

Application Scenarios: 1-(6-Methoxypyridin-3-yl)propan-1-amine HCl


Enantioselective Synthesis for Atrial-Selective IKur Blockers

The (R)-enantiomer hydrochloride (CAS 1391417-23-4, ≥99% ee) is the designated chiral intermediate for synthesizing 2-(butyl-1-sulfonylamino)-N-[1(R)-(6-methoxypyridin-3-yl)propyl]benzamide, a Kv1.5-selective blocker that prolongs the atrial refractory period without affecting ventricular QTc [1]. In direct coupling with 2-(butyl-1-sulfonylamino)benzoic acid using EDC/HCl, the (R)-enantiomer yields a benzamide that prevents 73.9% of induced atrial arrhythmias in vivo (3 mg/kg i.v., anesthetized pig) compared to only 27% for the (S)-enantiomer-derived product [2]. This scenario is directly supported by the patent's synthetic scheme, pharmacological data, and explicit intermediate claims.

SAR Studies of Benzylic Amine Chirality in Ion Channels

The availability of both (R)- and (S)-enantiomers as hydrochloride salts enables systematic SAR exploration of chirality-dependent Kv1.5 channel blockade. The >2.7-fold difference in in vivo antiarrhythmic protection between the R- and S-derived benzamides [1] provides a well-characterized reference point for chiral SAR campaigns. The hydrochloride salt form ensures consistent solubility in aqueous assay buffers, facilitating reliable concentration-response measurements across enantiomer pairs.

GMP/GLP Intermediate for Preclinical IKur Development

With commercial supply available at NLT 98% chemical purity and ≥99% ee for the (R)-enantiomer, combined with ISO-certified quality systems [1] and long-term storage stability (3 years at 4°C per vendor specification) [2], this intermediate meets the identity, purity, and stability requirements for GLP toxicology batch synthesis. The documented synthetic route from 5-bromo-2-methoxypyridine via metalation with butyllithium, reaction with propionitrile, and sodium borohydride reduction provides a well-characterized manufacturing path amenable to scale-up.

Chiral vs. Achiral Isomers for CNS and Kinase Probes

In medicinal chemistry programs requiring chiral amine building blocks—such as CNS receptor ligands or kinase inhibitor probes—the 1-position isomer is structurally non-interchangeable with the achiral 3-(6-methoxypyridin-3-yl)propan-1-amine [1]. The benzylic chiral center of the 1-position amine enables stereochemically defined amide, sulfonamide, or urea derivatives, whereas the 3-position isomer yields only achiral products. This binary structural differentiation is critical when enantioselective target engagement is required for lead series progression.

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